molecular formula C17H14N2O4 B2606602 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate CAS No. 400077-14-7

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate

Cat. No. B2606602
CAS RN: 400077-14-7
M. Wt: 310.309
InChI Key: FDUJKZPPMVBBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate” is a chemical compound with the molecular formula C17H14N2O4 . It’s a research-grade product and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The presence of a base can affect the selectivity of the formation of 3-cyano-4,6-dimethyl-2-pyridone .


Molecular Structure Analysis

The molecular weight of “this compound” is 310.309. In related compounds, the crystal lattice combines heterocyclic cations into polymer chains through contacts between the nitrogen atom of the nitrile group of one molecule and the hydrogen atom of the methyl group at the C (5) atom of another molecule .


Chemical Reactions Analysis

The sequence of condensation, alkylation, and halocyclization reactions was investigated during the synthesis of related compounds . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .

Scientific Research Applications

Photochemical Cycloaddition

A study explored the photochemical reaction of 1-cyanonaphthalene with substituted pyridines, including 3-cyano-4,6-dimethyl-2-methoxypyridine, leading to various adducts. These reactions underscore the potential of using such compounds in creating novel photochemical pathways for synthesizing complex chemical structures (Sakamoto et al., 2000).

Environmental Remediation

Research on the esterase DmtH's capability to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT) indicates the potential for bioremediation of plastic additives, showcasing how enzymes can mitigate environmental pollution from industrial compounds (Cheng et al., 2020).

Material Science and Luminescence

Studies have demonstrated the synthesis and luminescent properties of nitrile-based 2-pyridone molecules, including 3-cyano-4,6-dimethyl-2-pyridone derivatives, for potential use in organic light-emitting diodes (OLEDs), signifying the role of such compounds in advancing materials for optoelectronic applications (Chen et al., 2011).

Synthesis and Chemical Transformations

Research into the green synthesis of renewable dimethyl terephthalate-like monomer from eugenol, along with studies on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalysts, illustrates the versatility of related compounds in synthesizing key industrial materials and intermediates from more sustainable resources or through novel catalytic processes (Firdaus et al., 2020); (Zheng et al., 2017).

properties

IUPAC Name

4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUJKZPPMVBBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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